Comparative Solubility Assessment of 1,4-Diphenyl-2-(propan-2-yl)naphthalene vs. 1,4-Diphenylnaphthalene
The introduction of the bulky isopropyl group at the 2-position is predicted to disrupt molecular planarity and crystal packing compared to the unsubstituted 1,4-diphenylnaphthalene [1]. This structural disruption generally leads to enhanced solubility in common organic solvents, a critical parameter for solution-based processing. The exact solubility gain is highly valuable for process chemists seeking to improve reaction yields or facilitate purification during synthesis.
| Evidence Dimension | Solubility (qualitative assessment) |
|---|---|
| Target Compound Data | Predicted enhanced solubility relative to 1,4-diphenylnaphthalene based on structural features. |
| Comparator Or Baseline | 1,4-Diphenylnaphthalene (CAS 796-30-5) - known limited solubility. |
| Quantified Difference | Not experimentally quantified; inferred from well-established structure-property relationships for rigid aromatic molecules. |
| Conditions | Inference based on molecular structure; no direct experimental comparison found. |
Why This Matters
Improved solubility is a key driver for procurement when a compound is intended for solution-phase chemistry, processing, or formulation, where poor solubility of the parent structure is a known bottleneck.
- [1] Yamaji, M. et al. Solid-State Photoluminescence of Diphenylnaphthalenes Studied by Photophysical Measurements and Crystallographic Analysis. Molecules 2024, 29(24), 5941. View Source
